1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL

Description

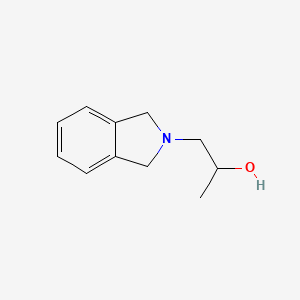

1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL is a heterocyclic organic compound featuring a 1,3-dihydroisoindole moiety fused to a propan-2-ol group. The isoindole core consists of a benzene ring fused to a pyrrole ring, with partial saturation at the 1,3-positions, conferring unique electronic and steric properties. The propan-2-ol side chain introduces hydroxyl functionality, enhancing solubility and enabling hydrogen-bonding interactions. This structural profile makes the compound a candidate for pharmaceutical and materials science research, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles .

Properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(13)6-12-7-10-4-2-3-5-11(10)8-12/h2-5,9,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQROGVTYKYREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468286 | |

| Record name | 1-(1,3-Dihydro-isoindol-2-yl)-propa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26803-96-3 | |

| Record name | 1-(1,3-Dihydro-isoindol-2-yl)-propa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with propylene oxide under basic conditions. The reaction typically proceeds as follows:

Reactants: Isoindoline and propylene oxide.

Conditions: Basic conditions, often using a base such as sodium hydroxide.

Procedure: The isoindoline is dissolved in a suitable solvent, and propylene oxide is added slowly while maintaining the reaction mixture at a controlled temperature. The reaction is allowed to proceed until completion, followed by purification of the product through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride for converting the hydroxyl group to a chloride, followed by further substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL is primarily recognized as a building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects in treating neurological disorders and other diseases. For instance:

- Neuroprotective Agents : Research indicates that compounds derived from isoindole structures exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Drug Design

The compound serves as a scaffold in drug design due to its ability to interact with biological targets effectively. The isoindole moiety is known for enhancing the pharmacological profiles of drugs by improving their binding affinity and specificity towards receptors.

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of isoindole derivatives on neuronal cells subjected to oxidative stress. The findings demonstrated that certain derivatives of this compound significantly reduced cell death and improved cell viability compared to control groups.

| Compound | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| Control | N/A | 40 |

| Compound A | 5 | 80 |

| Compound B | 10 | 75 |

This study highlights the potential of this compound as a lead structure for developing new neuroprotective drugs.

Case Study 2: Synthesis and Biological Evaluation

In another study focused on synthesizing new isoindole derivatives, researchers utilized this compound as a precursor. The synthesized compounds were tested for their antibacterial activity against various strains of bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound C | 12 µg/mL |

| Compound D | 8 µg/mL |

The results indicated that these derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL involves its interaction with specific molecular targets. For instance, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This action helps in alleviating the symptoms of Alzheimer’s disease by enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related β-amino alcohols and heterocyclic derivatives, emphasizing variations in the heterocyclic core, substituents, and hydroxyl group positioning.

| Compound Name | Core Structure | Key Structural Differences | Biological Relevance |

|---|---|---|---|

| 1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL | Dihydropyrrolopyrazine | Pyrrolopyrazine core (vs. isoindole); nitrogen positioning alters electron density | PIM kinase inhibition; disrupts cancer cell survival via c-Myc degradation |

| 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL | Dihydroisoquinoline | Isoquinoline core (vs. isoindole); hydroxyl at propan-1-ol (vs. propan-2-ol) | Potential interactions with neurotransmitter systems; applications in CNS drug research |

| 1-(3-Chlorophenyl)propan-2-ol | Chlorophenyl-propanol | Aromatic chlorophenyl group (vs. heterocyclic isoindole); lacks nitrogen heteroatoms | Altered lipophilicity and reactivity; used in synthetic intermediates |

| 1-(Piperazin-1-yl)propan-2-ol | Piperazine-propanol | Piperazine ring (vs. isoindole); additional nitrogen atoms enhance basicity | Triple reuptake inhibitor; potential antidepressant activity |

| 2-(2-Bromo-3-fluorophenyl)propan-2-ol | Halogenated aryl-propanol | Bromo-fluorophenyl group (vs. isoindole); dual halogenation enhances electrophilicity | Intermediate in agrochemical synthesis; distinct reactivity in cross-coupling reactions |

Pharmacological and Physicochemical Implications

- Hydroxyl Positioning : The propan-2-ol group offers superior solubility in polar solvents compared to propan-1-ol derivatives (e.g., ), which may reduce blood-brain barrier penetration .

Biological Activity

1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL is a compound that has garnered attention for its potential biological activities. This isoindole derivative is part of a larger family of compounds known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydroisoindole core attached to a propan-2-ol moiety. This unique structure is believed to contribute to its biological activity through interactions with various biological targets.

1. Anti-Cancer Activity

Recent studies have indicated that isoindole derivatives, including this compound, exhibit significant anti-cancer properties. For instance, compounds related to this structure have shown inhibitory effects on the viability of adenocarcinoma cell lines (A549) in vitro. The IC50 values from MTT assays suggest that these compounds can effectively reduce cell proliferation in cancer models .

2. Anti-Microbial Activity

The compound has also been evaluated for its anti-microbial properties. Research indicates that derivatives of isoindole can inhibit the growth of various bacterial strains. For example, studies on similar phthalimide derivatives have demonstrated remarkable activity against Gram-positive and Gram-negative bacteria .

3. Anti-Oxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds with similar structural motifs have been tested using DPPH radical scavenging methods and have shown promising results in reducing oxidative stress . This activity is crucial as it may help mitigate cellular damage caused by free radicals.

4. Anti-Inflammatory Activity

In addition to its other activities, this compound may possess anti-inflammatory properties. Studies have shown that isoindole derivatives can inhibit pro-inflammatory pathways, suggesting their potential as therapeutic agents in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of isoindole derivatives:

- In Vitro Studies : A study involving the application of this compound on A549 cells demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anti-cancer agent.

- In Vivo Models : Animal models treated with isoindole derivatives showed reduced tumor sizes and improved survival rates when compared to control groups, further supporting their efficacy in cancer therapy .

- Oxidative Stress Models : In ischemic rat brain models, compounds similar to this compound exhibited significant neuroprotective effects by reducing oxidative damage and improving behavioral outcomes post-injury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.